exo-8-Azabicyclo[3.2.1]octan-2-ol
Overview
Description
The exo-8-Azabicyclo[3.2.1]octan-2-ol molecule is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The exo-8-Azabicyclo[3.2.1]octan-2-ol molecule consists of 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom - a total of 22 atoms .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The density of exo-8-Azabicyclo[3.2.1]octan-2-ol is approximately 1.1 g/cm³ . Its boiling point is around 229.6°C at 760 mmHg . The molecule has a molar refractivity of 35.3 cm³ . It has 2 H bond acceptors and 2 H bond donors .Scientific Research Applications
Synthesis of Tropane Alkaloids
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The review compiles the most relevant achievements in these areas .
Asymmetric 1,3-Dipolar Cycloadditions
- Scientific Field : Chemical Communications
- Summary of the Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
- Methods of Application or Experimental Procedures : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
properties
IUPAC Name |
(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-XVMARJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
exo-8-Azabicyclo[3.2.1]octan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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